molecular formula C9H6ClFO2 B2602421 2-Chloro-7-fluoro-4-methoxybenzofuran CAS No. 1439904-83-2

2-Chloro-7-fluoro-4-methoxybenzofuran

Cat. No.: B2602421
CAS No.: 1439904-83-2
M. Wt: 200.59
InChI Key: BQGUDRZCUHNPQR-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-4-methoxybenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-4-methoxybenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and 7-fluoro-2-hydroxybenzaldehyde.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-4-methoxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have enhanced biological activities or different physicochemical properties .

Scientific Research Applications

2-Chloro-7-fluoro-4-methoxybenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-4-methoxybenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-fluoro-4-methoxybenzofuran is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activities and make it a valuable compound for drug discovery and development. The methoxy group also contributes to its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-7-fluoro-4-methoxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c1-12-7-3-2-6(11)9-5(7)4-8(10)13-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGUDRZCUHNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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